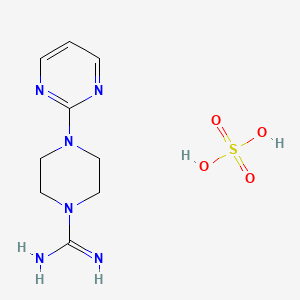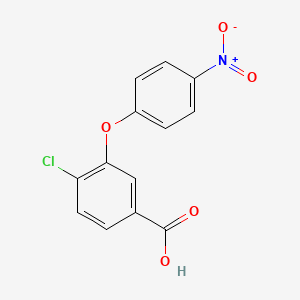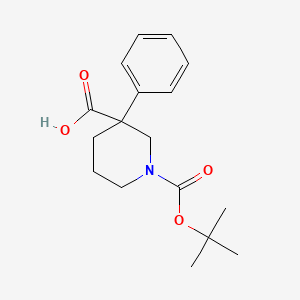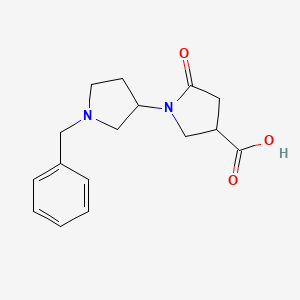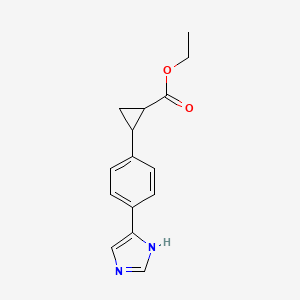
4-Hydroxy-1-hydroxymethyladmantan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-hydroxymethyladmantane, also known as Tricyclo[3.3.1.13,7]decane-1-methanol, 4-hydroxy-, is a compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is characterized by its unique adamantane structure, which consists of a tricyclic framework with hydroxyl and hydroxymethyl functional groups. The adamantane core imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-hydroxymethyladmantane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex adamantane derivatives, which are used in the development of advanced materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Industry: It is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability and wear resistance.
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-1-hydroxymethyladmantane typically involves the hydroxylation of adamantane derivatives. One common method includes the reaction of adamantane with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide . The reaction conditions often require elevated temperatures and pressures to achieve high yields. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
4-Hydroxy-1-hydroxymethyladmantane undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form adamantane derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions include various hydroxylated and halogenated adamantane derivatives.
Wirkmechanismus
The mechanism by which 4-Hydroxy-1-hydroxymethyladmantane exerts its effects is primarily through its interaction with biological membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, potentially inhibiting their activity. In the context of neurodegenerative diseases, it may act as an NMDA receptor antagonist, similar to memantine, thereby modulating glutamate activity and reducing excitotoxicity .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1-hydroxymethyladmantane can be compared with other adamantane derivatives such as:
Memantine: Used in the treatment of Alzheimer’s disease, memantine also features an adamantane core but differs in its functional groups and specific biological activity.
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
1-Adamantanol: A simpler hydroxylated adamantane compound with different chemical properties and applications.
The uniqueness of 4-Hydroxy-1-hydroxymethyladmantane lies in its dual hydroxyl and hydroxymethyl functional groups, which provide distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
165963-56-4 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(1R,3S)-5-(hydroxymethyl)adamantan-2-ol |
InChI |
InChI=1S/C11H18O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,12-13H,1-6H2/t7?,8-,9+,10?,11? |
InChI-Schlüssel |
ZADKVFUSYUBUOM-YFYNPKGQSA-N |
SMILES |
C1C2CC3CC(C2)(CC1C3O)CO |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CO |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3O)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


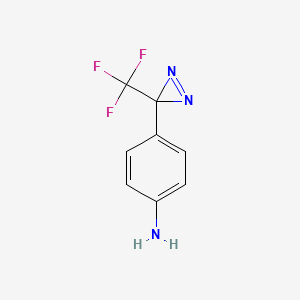
![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

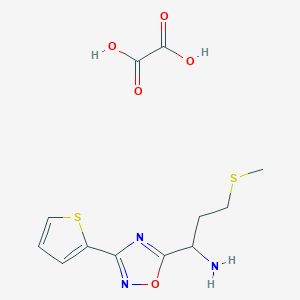
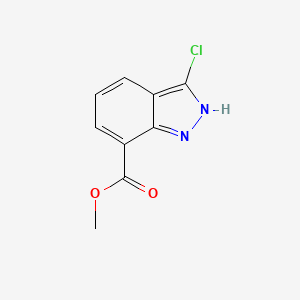
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
